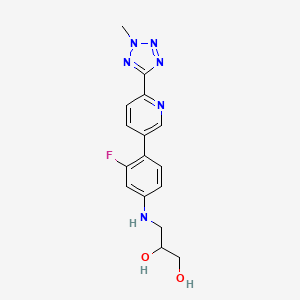
Torezolid Impurity 03
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Torezolid Impurity 03 is a chemical compound related to the antibiotic tedizolid, which is a member of the oxazolidinone class. Tedizolid is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. This compound is one of the by-products formed during the synthesis of tedizolid and is of interest due to its potential impact on the purity and efficacy of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of torezolid, and consequently its impurities, involves several key steps. One of the primary methods includes the Suzuki cross-coupling reaction. This reaction involves the coupling of an aryl iodide with an aryl boronate ester to form the biaryl moiety, which is a critical component of the torezolid structure . The reaction conditions typically involve the use of palladium catalysts and bases under mild conditions to achieve high yields and optical purity.
Industrial Production Methods: Industrial production of torezolid and its impurities follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, minimizing the formation of impurities like Torezolid Impurity 03. The use of advanced purification techniques, such as chromatography, is essential to isolate and remove impurities from the final product.
Chemical Reactions Analysis
Types of Reactions: Torezolid Impurity 03 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Torezolid Impurity 03, like other impurities, is studied to understand its impact on the safety and efficacy of the pharmaceutical product. Its applications in scientific research include:
Chemistry: Studying the formation and removal of impurities to improve synthetic routes and product purity.
Biology: Investigating the biological activity of impurities to ensure they do not adversely affect the therapeutic efficacy of the drug.
Medicine: Ensuring that impurities do not cause adverse effects in patients.
Industry: Developing purification techniques to minimize impurities in the final product.
Mechanism of Action
The mechanism of action of torezolid, and by extension its impurities, involves the inhibition of bacterial protein synthesis. Torezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This action is similar to other oxazolidinones and is critical for its antibacterial activity.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Radezolid: A newer oxazolidinone with enhanced activity against resistant strains.
Comparison: Torezolid is more potent than linezolid and has a more favorable safety profile . It also has better tissue penetration and a longer half-life, allowing for once-daily dosing. Compared to radezolid, torezolid has similar potency but may differ in its pharmacokinetic and safety profiles.
Conclusion
Torezolid Impurity 03 is an important compound in the context of pharmaceutical synthesis and quality control. Understanding its preparation, reactions, and impact on drug efficacy is crucial for developing safe and effective antibiotics.
Properties
Molecular Formula |
C16H17FN6O2 |
|---|---|
Molecular Weight |
344.34 g/mol |
IUPAC Name |
3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]anilino]propane-1,2-diol |
InChI |
InChI=1S/C16H17FN6O2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)17)18-8-12(25)9-24/h2-7,12,18,24-25H,8-9H2,1H3 |
InChI Key |
ITUGDHMBNIWCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NCC(CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


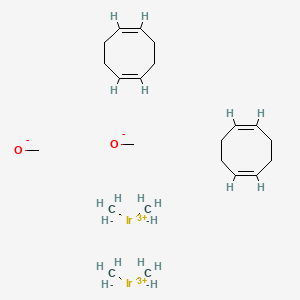
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B13388583.png)

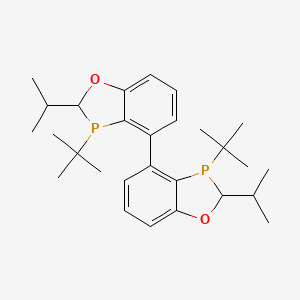
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B13388608.png)
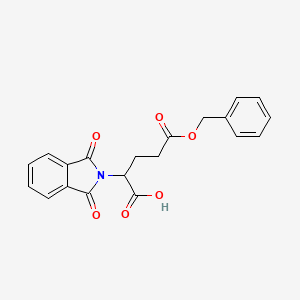

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)
![17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13388631.png)
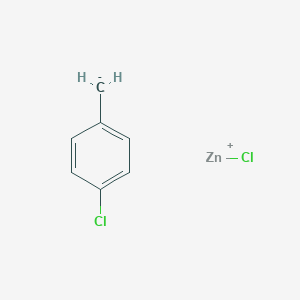
![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)
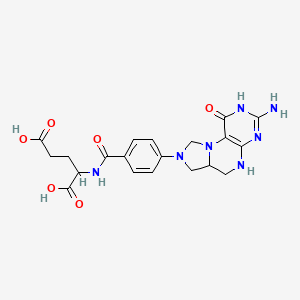
![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)
